1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine
Description
1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine is an organic compound with the molecular formula C14H21BrN2O2. It is a derivative of piperazine, a chemical structure commonly found in various pharmacologically active compounds. This compound is characterized by the presence of a bromophenoxy group, which imparts unique chemical properties.
Properties
IUPAC Name |
1-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2/c1-17-6-8-18(9-7-17)10-11-19-12-13-20-15-4-2-14(16)3-5-15/h2-5H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCOERLALIWNEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOCCOC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine typically involves the following steps:
Formation of 4-Bromophenol: This is achieved by bromination of phenol using bromine in the presence of a catalyst.
Etherification: The 4-bromophenol is then reacted with ethylene oxide to form 2-(4-bromophenoxy)ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions:
Substitution: Sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Hydrogen peroxide in the presence of a catalyst can be used for oxidation.
Reduction: Lithium aluminum hydride is commonly used for reduction reactions.
Major Products:
Substitution: Formation of iodophenoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine involves its interaction with specific molecular targets. The bromophenoxy group allows the compound to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-{2-[2-(4-Bromophenoxy)ethoxy]ethyl}-1-butanamine
- N-[2-(4-Bromophenoxy)ethyl]-N,N-diethylamine
Comparison: 1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine is unique due to its piperazine core, which imparts distinct pharmacological properties compared to other similar compounds. The presence of the bromophenoxy group also enhances its reactivity and binding affinity to certain targets.
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